6-nitroquinolin-2(3H)-one
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Overview
Description
6-Nitroquinolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C9H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and a keto group at the 2nd position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method includes the reaction of quinolin-2(1H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.
Industrial Production Methods: Industrial production of 6-Nitroquinolin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods.
Types of Reactions:
Oxidation: 6-Nitroquinolin-2(1H)-one can undergo oxidation reactions, often leading to the formation of quinolin-2,6-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinolin-2,6-dione derivatives.
Reduction: 6-Aminoquinolin-2(1H)-one.
Substitution: Halogenated quinolin-2(1H)-one derivatives.
Scientific Research Applications
6-Nitroquinolin-2(1H)-one has a wide range of applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Nitroquinolin-2(1H)-one varies depending on its application. In biological systems, it often acts by inhibiting specific enzymes or interacting with nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its activity.
Comparison with Similar Compounds
- 6-Nitroquinolin-2-amine
- 4-Methyl-6-nitroquinolin-2-ol
- Quinolin-2(1H)-one
Comparison: 6-Nitroquinolin-2(1H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity. Compared to 6-Nitroquinolin-2-amine, it has a different substitution pattern that affects its electronic properties and reactivity. 4-Methyl-6-nitroquinolin-2-ol, on the other hand, has an additional methyl group that influences its solubility and interaction with other molecules. Quinolin-2(1H)-one lacks the nitro group, making it less reactive in certain chemical reactions.
Biological Activity
6-Nitroquinolin-2(3H)-one is an important compound in medicinal chemistry, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a quinoline ring system with a nitro group at the 6-position. This structure contributes to its unique reactivity and biological activity. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, including nucleic acids and proteins.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, which can lead to altered metabolic pathways.
- Interaction with Nucleic Acids : The compound's ability to form hydrogen bonds allows it to interact with DNA and RNA, potentially affecting gene expression and cellular processes.
- Reactive Intermediate Formation : Upon reduction, the nitro group can generate reactive species that may induce oxidative stress or damage cellular macromolecules.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- Cytotoxicity : Studies show that it can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays indicated that compounds derived from this compound had IC50 values ranging from 8.50 to 12.51 μM against breast cancer cell lines (MCF-7) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
5k | MCF-7 | 8.50 |
5l | MCF-7 | 12.51 |
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP, indicating activation of apoptotic pathways .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties:
- Inhibition of Bacterial Growth : Research indicates it can inhibit the growth of various bacterial strains, although specific IC50 values vary depending on the target organism .
Case Studies
- Breast Cancer Treatment : A study involving derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells. The compounds were able to arrest the cell cycle in the G2-M phase, leading to reduced cell proliferation and increased apoptosis .
- Enzyme Inhibition Studies : A biochemical assay demonstrated that a derivative of this compound inhibited BCL6 with an IC50 of 2.7 μM, suggesting potential applications in treating cancers where BCL6 is overexpressed .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-3,5H,4H2 |
InChI Key |
SVAJGQURIQFPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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